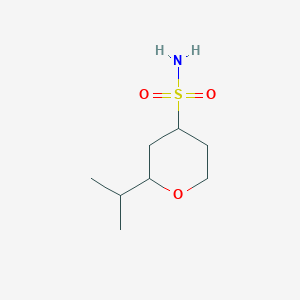

2-(Propan-2-yl)oxane-4-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO3S |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

2-propan-2-yloxane-4-sulfonamide |

InChI |

InChI=1S/C8H17NO3S/c1-6(2)8-5-7(3-4-12-8)13(9,10)11/h6-8H,3-5H2,1-2H3,(H2,9,10,11) |

InChI Key |

WSEFBXPMEJGKQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CC(CCO1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2-(Propan-2-yl)oxane-4-sulfonamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the analysis reveals key disconnections that form the basis of potential synthetic routes.

The primary disconnections are:

C-S Bond Disconnection: The sulfonamide linkage can be disconnected to reveal a sulfonyl chloride and an amine (or ammonia). This is a standard and reliable transformation in organic synthesis. wikipedia.org

Oxane Ring Disconnection: The oxane (tetrahydropyran) ring can be opened through several strategies. A common approach is a disconnection based on the Williamson ether synthesis, which breaks one of the C-O bonds to yield a halo-alcohol. Alternatively, an intramolecular Michael addition disconnection can be envisioned, leading to a hydroxy-α,β-unsaturated sulfone or a related Michael acceptor.

This analysis suggests that a plausible forward synthesis could involve the formation of a linear precursor containing the necessary hydroxyl and sulfonamide (or a precursor) functionalities, followed by a cyclization step to form the oxane ring.

Table 1: Key Retrosynthetic Disconnections

| Disconnection Type | Bond Cleaved | Precursor Fragments | Corresponding Forward Reaction |

|---|---|---|---|

| Sulfonamide Formation | C-S (in SO₂-N) | Oxane-4-sulfonyl chloride and Ammonia (B1221849) | Sulfonylation |

| Oxane Ring Formation | C-O | Acyclic 1,5-halo-alcohol with sulfonamide | Intramolecular Williamson Ether Synthesis |

| Oxane Ring Formation | C-O | Acyclic 1,5-hydroxy-alkene with sulfonamide | Intramolecular oxa-Michael Addition |

Direct Synthetic Routes to the Oxane Ring System with Sulfonamide Moiety

Building the molecule involves the strategic formation of the oxane ring and the introduction of the sulfonamide group.

The formation of the six-membered oxane ring is a critical step. Intramolecular cyclization is the most common and efficient method for this purpose.

Intramolecular oxa-Michael Addition: This strategy has become increasingly popular for the synthesis of cyclic ethers. nih.govnih.gov It involves the addition of an alcohol nucleophile to a tethered α,β-unsaturated system, such as a vinyl sulfone or vinyl sulfonamide. nih.govnih.gov The reaction can be promoted by a base to deprotonate the alcohol, increasing its nucleophilicity. This approach is powerful for constructing substituted tetrahydropyrans. acs.org The intramolecular oxa-Michael reaction has been successfully used to synthesize a variety of seven- and eight-membered ring sultams (cyclic sulfonamides). nih.govnih.gov

Intramolecular Williamson Ether Synthesis: This is a classic and reliable method for forming cyclic ethers. youtube.com It involves an Sₙ2 reaction where an alkoxide nucleophile displaces a halide or other suitable leaving group within the same molecule to form the ring. youtube.com For the synthesis of this compound, this would entail preparing an acyclic 5-halo-alcohol precursor that already contains the sulfonamide moiety.

The sulfonamide group (R-SO₂NR'R") is a key pharmacophore found in many therapeutic agents. wikipedia.orgacs.org Its synthesis is well-established.

From Sulfonyl Chlorides: The most traditional and widely used method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. wikipedia.org For a primary sulfonamide (as in the target molecule), ammonia can be used as the nitrogen source. google.com The requisite sulfonyl chloride can be prepared by the oxidative chlorination of thiols or disulfides. organic-chemistry.org

Oxidative Coupling: More modern and streamlined methods involve the direct oxidative coupling of thiols with amines, which avoids the need to pre-form and isolate the often-unstable sulfonyl chloride. rsc.org

From Sulfonic Acids: Sulfonamides can also be synthesized directly from sulfonic acids or their salts, often under microwave irradiation, which can tolerate a good range of functional groups and produce high yields. organic-chemistry.org

Table 2: Comparison of Sulfonamide Synthesis Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages |

|---|---|---|---|

| Classical Synthesis | Sulfonyl Chloride, Amine/Ammonia | Base (e.g., Pyridine) | Well-established, reliable wikipedia.org |

| Oxidative Coupling | Thiol, Amine | Oxidizing Agent | Streamlined, avoids isolating sulfonyl chloride rsc.org |

| From Sulfonic Acids | Sulfonic Acid/Salt, Amine | Microwave Irradiation or coupling agents | Good functional group tolerance organic-chemistry.org |

Stereoselective Synthesis of this compound

The target molecule has stereocenters at positions 2 and 4 of the oxane ring. Controlling the absolute and relative stereochemistry is crucial for producing a single, enantiomerically pure compound. Asymmetric synthesis provides the tools to achieve this control. sigmaaldrich.com

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recycled. wikipedia.orgnih.gov

Evans Oxazolidinones: These are among the most famous and effective chiral auxiliaries. wikipedia.orgnih.gov An N-acyl oxazolidinone can be used to control the stereochemistry of aldol (B89426) reactions or alkylations at the α-position. This could be used to set the stereochemistry of a precursor before the ring-closing step.

Camphorsultam: Oppolzer's camphorsultam is another powerful chiral auxiliary, particularly effective in controlling reactions of N-enoyl derivatives. wikipedia.org It has been shown to be superior to oxazolidinones in certain asymmetric inductions. wikipedia.org This could be applied to a Michael addition step to set the stereochemistry at the C4 position relative to a substituent at C2.

The general strategy involves attaching the chiral auxiliary to an acyclic precursor, performing a diastereoselective reaction to create the desired stereocenters, and then cleaving the auxiliary to yield the enantiomerically enriched product. sigmaaldrich.com

Asymmetric catalysis uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. frontiersin.orgyoutube.com This is often more atom-economical than using stoichiometric chiral auxiliaries.

Catalytic Asymmetric Intramolecular oxa-Michael Reaction: This is a highly effective strategy for creating chiral cyclic ethers. acs.org Chiral Brønsted bases or bifunctional catalysts can activate the substrate and control the facial selectivity of the nucleophilic attack of the alcohol onto the Michael acceptor. acs.orgfrontiersin.org For example, bifunctional iminophosphorane (BIMP) catalysts have been shown to be highly efficient for these transformations, providing excellent yields and enantioselectivity. acs.org

Asymmetric Reductive Amination: If the sulfonamide is introduced via a reductive amination pathway, chiral nickel catalysts can be used to convert ketones into sulfonamides with high enantiomeric excess. nih.gov

Proline-Catalyzed Reactions: The amino acid proline and its derivatives are powerful organocatalysts for various asymmetric transformations, including aldol and Mannich reactions, which could be used to build the carbon skeleton with the correct stereochemistry before cyclization. youtube.com

Diastereoselective Synthesis of Key Intermediates

The precise three-dimensional arrangement of atoms in this compound is crucial for its biological function. Therefore, controlling the stereochemistry during the synthesis of its key intermediates is of paramount importance. Researchers have developed several strategies to achieve high diastereoselectivity.

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and ensuring the high purity of this compound are critical for its potential applications. The synthesis of sulfonamides, in general, is a significant aspect of developing new drugs and manufacturing active pharmaceutical ingredients. researchgate.net Recent advancements have focused on creating greener and more efficient preparation methods. researchgate.net

The construction of the sulfonamide group itself is a key area of optimization. Traditional methods often involve the reaction of a corresponding sulfonyl chloride with an amine. However, newer strategies are continuously being developed to improve this process. researchgate.net The choice of reagents and the conditions under which the reaction is performed can significantly impact the outcome.

Interactive Table: Illustrative Optimization of a Synthetic Step Please select a parameter to see its potential impact on reaction outcomes.

Parameter:

Synthesis of Novel Derivatives and Analogs of this compound for Structure-Activity Relationship Studies

To understand how the different parts of the this compound molecule contribute to its activity, researchers synthesize and test a variety of related compounds, known as derivatives and analogs. nih.gov This process, called structure-activity relationship (SAR) studies, helps in designing more potent and selective compounds. nih.govresearchgate.net These studies often involve making systematic changes to the molecule's structure. researchgate.net

Modification of the Isopropyl Group

The isopropyl group attached to the oxane ring is a potential site for modification. By replacing it with other groups, scientists can probe how size, shape, and electronics in this region of the molecule affect its biological properties. For instance, creating analogs with different alkyl or aryl groups can lead to a better understanding of the steric and electronic requirements of the target with which the molecule interacts.

Substitutions on the Oxane Ring

The oxane ring itself can be modified to explore how changes in its structure impact activity. This can involve introducing substituents at various positions or even altering the ring size. Such modifications can influence the molecule's conformation and its interactions with biological targets.

Derivatization of the Sulfonamide Nitrogen

Interactive Table: Exploring SAR through Derivatization Click on a molecular component to see examples of possible modifications.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the most powerful tool for elucidating the molecular structure of 2-(Propan-2-yl)oxane-4-sulfonamide in solution. A suite of 1D and 2D NMR experiments is required for the complete assignment of all proton (¹H) and carbon (¹³C) signals and to establish its stereochemical and conformational properties.

Detailed 1D and 2D NMR Experiments for Complete Assignment and Stereochemical Elucidation

While specific experimental data for This compound is not publicly available, a standard set of NMR experiments would be employed for its complete structural characterization.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide initial information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), revealing an initial picture of the molecular framework. The ¹³C NMR spectrum, often acquired with proton decoupling, would show the number of unique carbon atoms.

2D NMR Experiments: To assemble the molecular puzzle, a series of 2D NMR experiments are indispensable:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons. For instance, it would reveal the coupling network within the oxane ring and the propan-2-yl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for connecting molecular fragments, such as linking the propan-2-yl group to the oxane ring and identifying the attachment point of the sulfonamide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. NOESY is critical for determining the relative stereochemistry of the substituents on the oxane ring and for analyzing its conformational preferences.

The following table illustrates the type of data that would be obtained from these experiments for a hypothetical complete assignment of This compound .

| Position | Hypothetical ¹³C Chemical Shift (δ, ppm) | Hypothetical ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|

| C2 | ~75 | ~3.8 (m) | C(CH₃)₂, C3, C6 | H-6, H-3, H-CH(CH₃)₂ |

| C3 | ~35 | ~2.1 (m), ~1.9 (m) | C2, C4, C5 | H-2, H-4, H-5 |

| C4 | ~55 | ~3.2 (m) | C3, C5, SO₂NH₂ | H-3, H-5 |

| C5 | ~30 | ~1.8 (m), ~1.6 (m) | C4, C6, C3 | H-6, H-4, H-3 |

| C6 | ~68 | ~4.0 (m), ~3.5 (m) | C2, C5 | H-2, H-5 |

| CH(CH₃)₂ | ~30 | ~2.5 (septet) | C(CH₃)₂, C2 | H-2, CH(CH₃)₂ |

| CH(CH₃)₂ | ~22 (x2) | ~1.1 (d, 6H) | CH(CH₃)₂ | H-CH(CH₃)₂ |

| SO₂NH₂ | - | ~7.0 (s, 2H) | C4 | - |

Conformational Analysis of the Oxane Ring by NMR

The six-membered oxane ring in This compound is expected to adopt a chair conformation to minimize steric strain. The orientation of the substituents (the propan-2-yl group at C2 and the sulfonamide group at C4) as either axial or equatorial would be determined by analyzing vicinal ¹H-¹H coupling constants (³JHH) and through-space NOESY correlations. Larger coupling constants between vicinal axial protons (³Jaa ≈ 8-13 Hz) compared to axial-equatorial (³Jae ≈ 2-5 Hz) or equatorial-equatorial (³Jee ≈ 2-5 Hz) couplings are indicative of their relative orientations. NOESY would further confirm these assignments by showing strong correlations between 1,3-diaxial protons.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry is crucial for confirming the elemental composition and elucidating the fragmentation pathways of This compound .

Exact Mass Measurement: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence. This is a fundamental step in confirming the identity of the synthesized compound.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would be performed to analyze the fragmentation pattern of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, the connectivity of the molecule can be corroborated. Key fragmentation pathways would likely involve the loss of the sulfonamide group, cleavage of the propan-2-yl group, and fragmentation of the oxane ring.

| Ion | Hypothetical Calculated m/z | Hypothetical Observed m/z | Formula | Plausible Fragment Lost |

|---|---|---|---|---|

| [M+H]⁺ | 208.0951 | 208.0953 | C₇H₁₆NO₃S⁺ | - |

| [M+Na]⁺ | 230.0770 | 230.0772 | C₇H₁₅NNaO₃S⁺ | - |

| [M-SO₂NH₂]⁺ | 129.1274 | 129.1276 | C₇H₁₅O⁺ | ∙SO₂NH₂ |

| [M-C₃H₇]⁺ | 165.0325 | 165.0327 | C₄H₉NO₃S⁺ | ∙C₃H₇ |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For This compound , key vibrational modes would include:

N-H stretching of the sulfonamide group, typically appearing as two bands in the region of 3400-3200 cm⁻¹.

S=O stretching of the sulfonamide group, which would exhibit strong, characteristic asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively.

C-H stretching of the aliphatic (oxane and propan-2-yl) groups, observed around 3000-2850 cm⁻¹.

C-O stretching of the ether linkage within the oxane ring, typically found in the 1150-1050 cm⁻¹ region.

S-N stretching , which is expected to appear in the 950-900 cm⁻¹ range.

Raman spectroscopy would be particularly useful for observing the symmetric S=O stretching and other non-polar bonds.

| Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretch | ~3350, ~3250 | Weak | Medium |

| C-H stretch (aliphatic) | ~2970-2850 | ~2970-2850 | Strong |

| S=O stretch (asymmetric) | ~1330 | Weak | Strong |

| S=O stretch (symmetric) | ~1140 | ~1140 | Strong |

| C-O stretch (ether) | ~1100 | Weak | Strong |

| S-N stretch | ~920 | ~920 | Medium |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation

Should a suitable single crystal of This compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can unambiguously determine:

The precise three-dimensional arrangement of all atoms in the solid state.

The absolute configuration of all stereocenters (C2 and C4), assuming the presence of a heavy atom or the use of anomalous dispersion.

Detailed bond lengths, bond angles, and torsion angles.

The solid-state conformation of the oxane ring and its substituents.

Intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, which dictate the crystal packing.

The resulting crystal structure would serve as the ultimate benchmark for validating the structural and conformational insights gained from spectroscopic methods like NMR.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Given the presence of two stereocenters (C2 and C4) in This compound , the compound can exist as a mixture of diastereomers and enantiomers. Chiral HPLC is the standard method for separating and quantifying these stereoisomers. By using a suitable chiral stationary phase, it would be possible to resolve the different stereoisomers and determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of a given sample. This is particularly important if the compound is synthesized through a stereoselective route, as it provides a measure of the reaction's efficiency in producing the desired stereoisomer. The development of a robust chiral HPLC method is essential for quality control and for studying the properties of the individual stereoisomers.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of a molecule. For 2-(propan-2-yl)oxane-4-sulfonamide, these theoretical approaches provide a molecular-level understanding of its stability, charge distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are used to optimize the geometry of this compound and to calculate its ground state properties. kcl.ac.uk

The optimized geometry reveals the three-dimensional arrangement of atoms, bond lengths, and bond angles. The sulfonamide group, a key pharmacophore, exhibits a characteristic geometry with the sulfur atom in a tetrahedral environment. psu.edu The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic regions, crucial for predicting intermolecular interactions.

Furthermore, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability. youtube.com For sulfonamides, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions.

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value |

| Total Energy | Varies with basis set |

| Dipole Moment | Varies with conformation |

| HOMO Energy | Typically -7 to -9 eV |

| LUMO Energy | Typically -1 to -2 eV |

| HOMO-LUMO Gap | Typically 5 to 7 eV |

Note: The values in this table are representative and would be specifically calculated for this compound in a dedicated DFT study.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the oxane ring and the rotational freedom around the C-S and S-N bonds mean that this compound can exist in multiple conformations. Conformational analysis is crucial for understanding its behavior in different environments and its ability to bind to a biological target.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also a powerful tool for predicting spectroscopic properties, which can aid in the experimental characterization of the molecule.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is widely used for the prediction of NMR chemical shifts (¹H and ¹³C). rsc.orgnih.govaps.orgnih.gov By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the chemical shifts with a reasonable degree of accuracy, which can be invaluable for assigning experimental spectra. researchgate.net

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of this compound. nih.govresearchgate.netmdpi.com The predicted frequencies correspond to specific vibrational modes of the molecule, such as the characteristic stretching and bending frequencies of the S=O and N-H bonds in the sulfonamide group, as well as the vibrations of the oxane ring and the isopropyl group. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Sulfonamide (SO₂) | Asymmetric Stretch | 1370–1330 |

| Sulfonamide (SO₂) | Symmetric Stretch | 1180–1160 |

| Sulfonamide (N-H) | Stretch | 3300–3200 |

| C-S | Stretch | 800–600 |

| C-O-C (Oxane) | Stretch | 1150–1085 |

Note: These are typical ranges for sulfonamides and oxanes; specific values would be obtained from DFT calculations for the title compound.

Molecular Docking Simulations for Protein-Ligand Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for identifying potential biological targets and understanding the molecular basis of a ligand's activity. frontiersin.orgphyschemres.orgfrontiersin.org

Identification of Putative Biological Targets and Binding Sites

Sulfonamides are a well-known class of compounds with a broad range of biological activities, often acting as enzyme inhibitors. nih.gov Based on the structural features of this compound, several putative biological targets can be proposed for in silico screening.

Prominent targets for sulfonamides include:

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs, a family of metalloenzymes involved in various physiological processes. nih.govmdpi.comnih.govacs.orgresearchgate.netias.ac.in The sulfonamide moiety can coordinate with the zinc ion in the active site of the enzyme.

Cyclooxygenases (COXs): Certain sulfonamides are known to be selective inhibitors of COX-2, an enzyme involved in inflammation. frontiersin.orgnih.govnih.govresearchgate.net

Dihydropteroate Synthase (DHPS): As structural analogs of p-aminobenzoic acid (PABA), sulfonamides can inhibit DHPS, an enzyme crucial for folate synthesis in bacteria. nih.gov

Molecular docking simulations can be performed against the crystal structures of these enzymes to predict the binding affinity and identify the most likely biological targets for this compound.

Analysis of Predicted Binding Modes and Key Intermolecular Interactions

Once a putative target is identified, molecular docking can provide detailed information about the binding mode of this compound within the active site. This analysis reveals the key intermolecular interactions that stabilize the protein-ligand complex. nih.govacs.orgchemrxiv.orgresearchgate.net

For instance, in the active site of carbonic anhydrase, the sulfonamide group is expected to form a coordinate bond with the catalytic zinc ion, while the nitrogen atom of the sulfonamide can act as a hydrogen bond donor and the oxygen atoms can act as hydrogen bond acceptors. nih.gov The oxane and propan-2-yl groups would likely engage in hydrophobic and van der Waals interactions with nonpolar residues in the active site. nih.govacs.org

Table 3: Predicted Intermolecular Interactions in a Putative Carbonic Anhydrase Binding Site

| Interaction Type | Ligand Moiety | Protein Residues (Example) |

| Coordination Bond | Sulfonamide (-SO₂NH₂) | Zn²⁺ |

| Hydrogen Bond | Sulfonamide (-NH₂) | Threonine, Glutamine |

| Hydrogen Bond | Sulfonamide (-SO₂) | Threonine |

| Hydrophobic Interactions | Oxane Ring, Propan-2-yl Group | Valine, Leucine, Phenylalanine |

Note: The specific interacting residues would depend on the particular carbonic anhydrase isoform being modeled.

Similarly, if docked into the active site of COX-2, the sulfonamide moiety could interact with key residues like Arg120 and Tyr355, while the rest of the molecule would occupy the hydrophobic channel of the enzyme. nih.govnih.govresearchgate.net

The insights gained from these computational studies are invaluable for guiding the rational design of more potent and selective analogs of this compound for therapeutic applications.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the general principles of this technique are widely applied to similar sulfonamide-containing compounds to understand their dynamic behavior and stability. nih.gov

Conformational Dynamics in Solution and Protein-Bound States

MD simulations can elucidate the conformational landscape of this compound in different environments. In an aqueous solution, the molecule would be expected to adopt a range of conformations due to the flexibility of the oxane ring and the rotatable bonds of the propan-2-yl and sulfonamide groups. Simulations can track the puckering of the oxane ring and the orientation of the substituents, providing a picture of the dominant conformational states and the energy barriers between them.

When bound to a biological target, such as an enzyme or receptor, the conformational dynamics of this compound are likely to be significantly restricted. MD simulations of the ligand-protein complex can reveal the specific binding pose and the key interactions that stabilize this conformation. These simulations can also identify residual flexibility of the ligand within the binding pocket, which can be important for its biological activity.

Stability of Ligand-Target Complexes Over Time

A critical aspect of drug efficacy is the stability of the complex formed between the ligand and its biological target. MD simulations are instrumental in assessing this stability over nanoseconds or even microseconds of simulation time. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, researchers can determine if the binding is stable or if the ligand tends to dissociate from the binding site.

Furthermore, these simulations allow for the detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. By monitoring the persistence of these interactions throughout the simulation, a deeper understanding of the binding affinity can be achieved. For instance, extensive MD simulations have been used to study the effects of drugs on the properties of lipid bilayers, which can be a crucial aspect of a drug's interaction with cellular membranes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Selection and Calculation of Molecular Descriptors

The foundation of a QSAR model is the selection of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. wiley.com For a series of derivatives of this compound, a wide range of descriptors would be calculated. These can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, 2D autocorrelations, and connectivity indices that describe how atoms are connected. researchgate.net

3D Descriptors: Geometrical descriptors, 3D-MoRSE descriptors, and WHIM descriptors that describe the three-dimensional arrangement of atoms. researchgate.netresearchgate.net

Physicochemical Descriptors: Lipophilicity (logP), polarizability, and electronic properties such as dipole moment and partial charges. pensoft.net

The selection of the most relevant descriptors is a critical step, often achieved through statistical methods like genetic algorithms (GA) or stepwise multiple linear regression (MLR) to avoid overfitting and to identify the key structural features driving the biological activity. mdpi.com

| Descriptor Category | Examples of Descriptors |

| 2D Autocorrelation | MATS5e, GATS2p, ATS8m |

| Edge Adjacency Indices | EEig0, EEig13d, ESPm03d |

| Radial Distribution Function (RDF) | RDF130p, RDF115v, RDF070v |

| 3D-MoRSE Descriptors | Mor32u |

| WHIM Descriptors | G1s, L1m, R4p+ |

| Information Content Indices | IC5, AAC |

This table presents examples of descriptor types that have been successfully used in QSAR studies of sulfonamide derivatives. researchgate.netresearchgate.net

Development of Predictive Models for Biological Activity Based on Structural Features

Once a set of relevant descriptors is selected, a mathematical model is developed to correlate these descriptors with the observed biological activity (e.g., IC50 values). Several statistical and machine learning methods can be employed for this purpose:

Multiple Linear Regression (MLR): This method creates a linear equation that describes the relationship between the descriptors and the activity. researchgate.net

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models that can capture more intricate relationships between structure and activity. researchgate.netresearchgate.net

Genetic Algorithm (GA): GA can be used in combination with MLR or ANN to select the optimal subset of descriptors for the model. researchgate.netresearchgate.net

The predictive power of these models is assessed using statistical metrics such as the coefficient of determination (R²) and the root mean square error (RMSE). nih.gov For instance, a study on sulfonamide derivatives showed high predictive ability for models combining these techniques, with low RMSE values indicating a good fit between predicted and experimental activities. researchgate.netresearchgate.net

| Model Type | Root Mean Square Error (RMSE) - Gas Phase | Root Mean Square Error (RMSE) - Solvent |

| MLR-MLR | 0.3958 | 0.2871 |

| MLR-ANN | 0.1006 | 0.0475 |

| SA-ANN | 0.0359 | 0.0268 |

| MLR-GA | 0.0326 | 0.0376 |

| GA-ANN | 0.0282 | 0.0097 |

This table showcases the performance of different QSAR models in predicting the activity of sulfonamide derivatives, demonstrating the increasing accuracy with more advanced computational methods. researchgate.netresearchgate.net

These predictive models are invaluable tools in drug discovery, allowing for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing. frontiersin.org By understanding the key structural features that influence activity, medicinal chemists can rationally design new derivatives of this compound with improved potency and selectivity.

Preclinical Research on this compound Remains Undisclosed in Publicly Accessible Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, no publicly available data has been found regarding the preclinical biological activity or mechanism of action for the chemical compound this compound.

Extensive queries aimed at uncovering in vitro biochemical assays, including enzyme inhibition kinetics for targets such as carbonic anhydrase, acetylcholinesterase, DNA gyrase, and Bruton's tyrosine kinase (BTK), yielded no specific results for this compound. Similarly, searches for receptor binding assays and cellular assays intended to elucidate a functional response or its impact on biochemical pathways were unsuccessful.

Consequently, information regarding the molecular mechanism of action, including any potential ligand-target interactions at the atomic level and the subsequent effects on cellular processes, is not available in the public domain. The absence of published research prevents a detailed discussion on the preclinical profile of this compound as outlined.

Therefore, the creation of an article with the requested detailed sections on its biological activity and mechanism of action is not possible at this time due to the lack of foundational research findings.

Pre Clinical Biological Activity and Mechanism of Action Studies

Investigation of Molecular Mechanism of Action

Allosteric Modulation Studies

No publicly available studies describe the allosteric modulation properties of 2-(Propan-2-yl)oxane-4-sulfonamide.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis of this compound and its Analogs

Detailed SAR and SPR analyses for this specific compound and its analogs are not documented in accessible scientific literature.

Correlation of Structural Features with Biological Activity and Selectivity

Information correlating the structural features of this compound with its biological activity and selectivity is not available.

Understanding Conformational Effects on Binding Affinity

There are no available studies that investigate the conformational effects of this compound on its binding affinity.

In Vivo Pre-clinical Efficacy Studies

No in vivo preclinical efficacy studies focusing on target engagement and mechanistic effects for this compound in animal models have been published.

Pharmacodynamic Biomarker Analysis

Pharmacodynamic biomarker data for this compound from in vivo studies are not available.

Proof-of-Concept Studies in Relevant Disease Models

Mechanistic proof-of-concept studies in relevant animal disease models for this compound are not described in the available literature.

Potential Research Applications and Future Directions

Development of 2-(Propan-2-yl)oxane-4-sulfonamide as a Chemical Probe for Biological Systems

The development of small molecules as chemical probes provides invaluable tools for dissecting complex biological processes. A chemical probe is a molecule that can selectively interact with a specific protein or biological target, thereby allowing for the study of that target's function in a cellular or organismal context. The structural features of this compound, namely the sulfonamide group and the oxane ring, suggest potential interactions with a variety of biological targets.

To establish this compound as a chemical probe, a systematic approach would be necessary. This would involve an initial screening against a panel of biological targets to identify any potential binding partners. Subsequent studies would focus on optimizing the potency and selectivity of the interaction. Key parameters for a useful chemical probe include high affinity for its intended target and minimal off-target effects.

Hypothetical Target Profile for this compound:

| Target Class | Rationale for Interaction | Required Affinity (Conceptual) |

|---|---|---|

| Carbonic Anhydrases | The sulfonamide moiety is a well-known zinc-binding group in the active site of carbonic anhydrases. | Low micromolar to nanomolar |

| Proteases | The oxane ring could potentially fit into hydrophobic pockets of certain proteases. | Micromolar |

Exploration of New Chemical Space through Diversification of the this compound Scaffold

The diversification of a core chemical scaffold is a common strategy in drug discovery to explore new chemical space and to optimize the properties of a lead compound. The this compound scaffold offers several points for modification, which could lead to derivatives with improved potency, selectivity, or pharmacokinetic properties.

Key diversification strategies could include:

Modification of the Propan-2-yl Group: Replacing this group with other alkyl or aryl substituents could modulate the steric and electronic properties of the molecule, potentially leading to improved target engagement.

Substitution on the Oxane Ring: The introduction of substituents on the oxane ring could provide additional interaction points with a biological target or alter the solubility and metabolic stability of the compound.

Derivatization of the Sulfonamide: The sulfonamide nitrogen could be further substituted to fine-tune the acidity and hydrogen bonding capacity of this group.

Table of Hypothetical Derivatives and Their Potential Properties:

| Derivative | Modification | Potential Change in Property |

|---|---|---|

| 2-(Cyclohexyl)oxane-4-sulfonamide | Replacement of propan-2-yl with cyclohexyl | Increased lipophilicity, potentially enhanced binding in hydrophobic pockets. |

| 2-(Propan-2-yl)-3-hydroxyoxane-4-sulfonamide | Addition of a hydroxyl group to the oxane ring | Increased polarity and potential for new hydrogen bond interactions. |

Integration into Fragment-Based Drug Discovery (FBDD) or Covalent Inhibitor Design (conceptual)

Fragment-Based Drug Discovery (FBDD):

Fragment-based drug discovery has emerged as a powerful approach for the identification of novel lead compounds. This method involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Hits from this screen are then optimized and grown into more potent, drug-like molecules.

The this compound scaffold could be conceptually deconstructed into smaller fragments for screening. For example, the oxane and sulfonamide moieties could be investigated as separate fragments. Conversely, the entire molecule could be considered a fragment itself and used in screens against various targets.

Covalent Inhibitor Design:

Covalent inhibitors form a stable, covalent bond with their biological target, which can lead to prolonged duration of action and increased potency. nih.gov The this compound scaffold could serve as a starting point for the design of covalent inhibitors. This would involve the incorporation of a reactive electrophilic group, or "warhead," that can react with a nucleophilic amino acid residue (such as cysteine) in the active site of a target protein.

Conceptual Design of a Covalent Inhibitor:

| Scaffold | Warhead | Potential Target |

|---|---|---|

| This compound | Acrylamide | Cysteine proteases |

| This compound | Chloroacetamide | Kinases with active site cysteines |

Advanced Methodologies for Scalable Synthesis and Process Chemistry of this compound

The development of a robust and scalable synthetic route is crucial for the further investigation and potential commercialization of any new chemical entity. While a specific synthesis for this compound has not been reported, a plausible retrosynthetic analysis can be proposed based on established organic chemistry principles.

A potential synthetic approach could involve the synthesis of the 2-(propan-2-yl)oxane core, followed by sulfonation and amination to install the sulfonamide group. Challenges in a scalable synthesis could include the control of stereochemistry at the substituted oxane ring, the cost and availability of starting materials, and the development of efficient purification methods.

Conceptual Synthetic Scheme:

Theoretical Framework for Predictive Modeling of New Derivatives

Computational chemistry and predictive modeling play an increasingly important role in modern drug discovery. frontiersin.orgnih.gov These methods can be used to predict the properties of new molecules before they are synthesized, thereby saving time and resources. frontiersin.org For the this compound scaffold, a theoretical framework could be developed to guide the design of new derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, a QSAR model could be built using a set of synthesized compounds and their experimentally determined activities. This model could then be used to predict the activity of new, unsynthesized derivatives.

Conceptual QSAR Study:

| Derivative | Molecular Descriptor 1 (e.g., cLogP) | Molecular Descriptor 2 (e.g., Polar Surface Area) | Predicted Activity (Hypothetical) |

|---|---|---|---|

| Derivative A | 2.5 | 75 Ų | 5.2 |

| Derivative B | 3.1 | 68 Ų | 6.8 |

Molecular Docking:

Molecular docking simulations can be used to predict the binding mode of a small molecule to its biological target. This information can be used to understand the key interactions that are responsible for binding and to design new derivatives with improved affinity. For this compound, docking studies could be performed against the crystal structures of potential targets to guide the design of more potent inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.